molecular formula C12H13N2NaO3S B013962 Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate CAS No. 100900-07-0

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate

Cat. No. B013962
M. Wt: 288.3 g/mol
InChI Key: HGWRACRQRUQQGH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate involves sophisticated chemical reactions, including sulfonation and ammonium salifying, leading to various naphthalene sulfonate derivatives. Techniques like HPLC-MS^n and GC-MS have been utilized to study the degradation processes of similar compounds, showcasing their degradation under sunlight and UV-lamp irradiations and proposing degradation pathways and structures of the degradation products (Gianotti et al., 2007).

Molecular Structure Analysis

Studies on molecular structure, particularly involving crystallography, have detailed the arrangement of sulfonate molecules and their interaction with metal salts. For instance, the crystal structure analysis of 5-aminonaphthalene-1-sulfonate and its manganese, nickel, and cobalt salts revealed layers of zwitterionic molecules and detailed their hydrogen bonding and layered morphology (Genther et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate derivatives have been explored, demonstrating various organic transformations. The compound's ability to form mixed micelles, for instance, was studied through 1H NMR, showing interactions between different molecular components and highlighting its chemical behavior in mixed systems (Yang et al., 2004).

Physical Properties Analysis

The physical properties of sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate derivatives, including their crystalline and morphological features, have been a focus of research. Studies on the crystal packing and layered morphology of naphthalene sulfonate compounds provide insights into their structural characteristics and potential for pollutant removal strategies (Toson et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other compounds, have been investigated through various methods. Research has explored the efficient removal of aromatic sulfonates from wastewater, demonstrating the potential environmental applications of naphthalene sulfonate derivatives (Pan et al., 2008).

Scientific Research Applications

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate is a chemical compound with the molecular formula C12H13N2NaO3S . It’s often used in various scientific research fields due to its unique chemical properties .

One potential application of this compound could be in the field of polymer science , specifically in the process of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This process is a type of controlled radical polymerization that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions . Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate could potentially be used as a chain transfer agent in this process .

The method of application would involve adding a small amount of Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate to a conventional free radical polymerization system . The compound would then participate in the polymerization process, controlling the growth of the polymer chains .

The outcomes of this process could include the synthesis of well-defined polymers with specific properties, which could be used in a variety of applications, such as the creation of functional materials, bioactive surfaces, and biomaterials .

  • Fluorescence Resonance Energy Transfer (FRET) Probes

    • Field: Biochemistry and Molecular Biology .
    • Application: Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate is a popular donor for developing FRET-based nucleic acid probes, which are widely used in real-time PCR assays .
    • Method: The compound is incorporated into a probe, which is then used in a PCR assay. When the probe binds to its target, a change in fluorescence can be detected, indicating the presence of the target molecule .
    • Outcome: This allows for the detection and quantification of specific nucleic acid sequences, which can be useful in a variety of research and diagnostic applications .
  • Protein and Carbohydrate Modifications

    • Field: Biochemistry .
    • Application: Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate is used as a water-soluble, blue-green fluorogenic labelling reagent for protein and carbohydrate modifications .
    • Method: The compound is used to label proteins or carbohydrates, which can then be detected based on their fluorescence .
    • Outcome: This allows for the study of these molecules and their interactions in a variety of biological systems .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRACRQRUQQGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399484
Record name Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate

CAS RN

100900-07-0
Record name Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Aminoethylamino)-1-naphthalene-sulfonic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Bhide, CN Feltenberger, GS Phun… - Journal of the …, 2022 - ACS Publications
Photoacids and photobases constitute a class of molecules that upon absorption of light undergoes a reversible change in acidity, ie pK a . Knowledge of the excited-state pK a value, …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
CA Traina - 2008 - search.proquest.com
Rare earth ion-doped Y 2 O 3 nanoparticles are attractive for biological imaging applications due to their non-toxicity, resistance to photobleaching, and possibility for upconversion. …
OD Ekici, A Karla, M Paetzel, MO Lively, D Pei… - Journal of Biological …, 2007 - ASBMB
Signal peptidase functions to cleave signal peptides from preproteins at the cell membrane. It has a substrate specificity for small uncharged residues at -1 (P1) and aliphatic residues at …
Number of citations: 23 www.jbc.org
OD Ekici, J Zhu, IY Wah Chung, M Paetzel… - Biochemistry, 2009 - ACS Publications
Knowing the substrate specificity of a protease is useful in determining its physiological substrates, developing robust assays, and designing specific inhibitors against the enzyme. In …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk

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